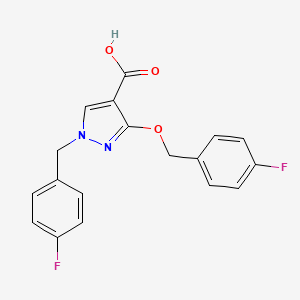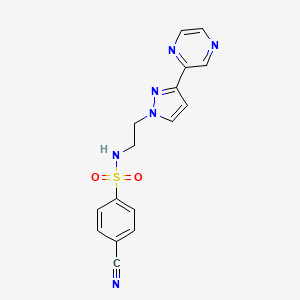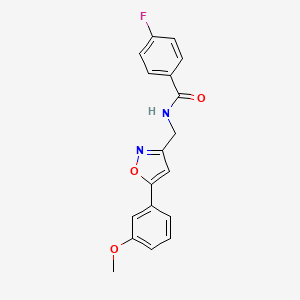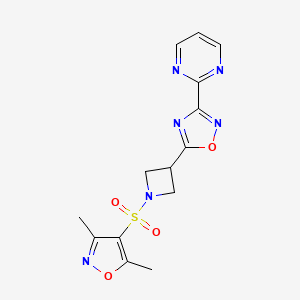![molecular formula C17H17Cl2NO5S B2999851 2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide CAS No. 2034352-54-8](/img/structure/B2999851.png)
2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H17Cl2NO5S and its molecular weight is 418.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Binding Affinity
The sulfonamide derivatives, including 2,4-dichloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-methylbenzenesulfonamide, have shown significant potential in various scientific research applications due to their complex chemical structures and diverse functional activities. For example, mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, cleavage, genotoxicity, and anticancer activities, demonstrating the critical role of sulfonamide derivatives in governing interaction with DNA and inducing cell death mainly by apoptosis in tumor cells (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Activities
Sulfonamides bearing the benzodioxane moiety have been synthesized and evaluated for their antibacterial potential. This research aimed to explore the therapeutic potential of sulfonamide derivatives against various Gram-negative and Gram-positive bacterial strains, highlighting the importance of these compounds in developing new antibacterial agents (Abbasi et al., 2016). Furthermore, novel quinazolinone derivatives, including sulfonamide groups, were synthesized and assessed for their antimicrobial activities, providing insights into the potential use of these compounds in combating microbial resistance (Habib et al., 2012).
Anticancer Effects
Dibenzenesulfonamides have been studied for their anticancer effects by inducing apoptosis and autophagy pathways, along with their carbonic anhydrase inhibitory effects on human isoforms. These studies underscore the potential of sulfonamide derivatives in developing new anticancer drug candidates by inducing key cellular death mechanisms and inhibiting enzymes associated with tumor growth (Gul et al., 2018).
Enzyme Inhibition
The enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties has been investigated, with compounds showing substantial activity against α-glucosidase and acetylcholinesterase. This research highlights the significance of sulfonamide derivatives in developing enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Propiedades
IUPAC Name |
2,4-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO5S/c1-10-6-17(13(19)8-12(10)18)26(22,23)20-9-14(21)11-2-3-15-16(7-11)25-5-4-24-15/h2-3,6-8,14,20-21H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGYFFNWCOESO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Pentafluorophenoxy)phenyl]amine](/img/structure/B2999774.png)


![7-Methyl-2-prop-2-enoyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2999779.png)

![Ethyl 2-[[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2999781.png)

![Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2999785.png)
![methyl 3-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2999786.png)
![1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2999787.png)
![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2999788.png)
![2-(7-benzyl-4-oxo-2-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2999790.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2999791.png)